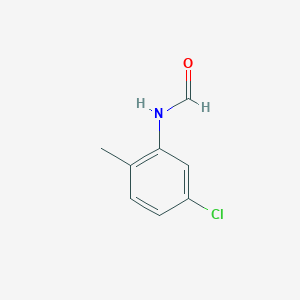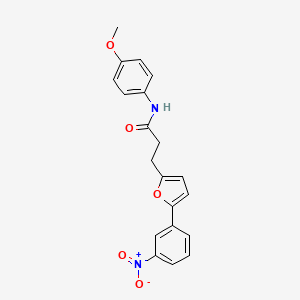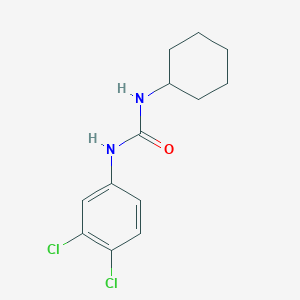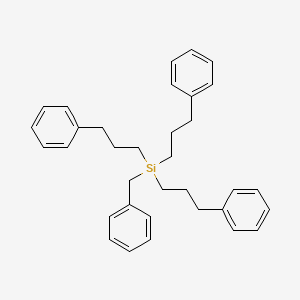
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an isoxazole ring substituted with a methyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2,5-dimethylpyrrole and 5-methylisoxazole can be catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of an isoxazole ring.
(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid: Similar structure with an acetic acid group instead of an isoxazole ring.
Uniqueness
3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole is unique due to the presence of both pyrrole and isoxazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-7-4-5-8(2)12(7)10-6-9(3)13-11-10/h4-6H,1-3H3 |
InChIキー |
TYORYTQOHKTVOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=NOC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)


![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)


![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)




